![molecular formula C13H19NO3 B14501643 3-[(2-Ethoxyphenoxy)methyl]morpholine CAS No. 63027-89-4](/img/structure/B14501643.png)
3-[(2-Ethoxyphenoxy)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Ethoxyphenoxy)methyl]morpholine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-[(2-Ethoxyphenoxy)methyl]morpholine typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(o-ethoxyphenoxy)propane. This intermediate is then reacted with morpholine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol and water, and the reaction is carried out at elevated temperatures (around 60°C) for an extended period (approximately 18 hours) .
Chemical Reactions Analysis
3-[(2-Ethoxyphenoxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Ethoxyphenoxy)methyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Ethoxyphenoxy)methyl]morpholine, particularly in its role as viloxazine hydrochloride, involves the inhibition of norepinephrine reuptake. This action increases the levels of norepinephrine in the brain, which helps in alleviating symptoms of ADHD . Additionally, it acts as a potent 5-HT2C agonist and 5-HT2B antagonist, influencing serotonergic pathways .
Comparison with Similar Compounds
3-[(2-Ethoxyphenoxy)methyl]morpholine can be compared with other similar compounds such as:
Viloxazine: A norepinephrine reuptake inhibitor with similar pharmacological properties.
Morpholine derivatives: Other derivatives of morpholine that exhibit different biological and chemical properties.
2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride: A closely related compound with similar applications and properties.
Properties
CAS No. |
63027-89-4 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-[(2-ethoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-16-12-5-3-4-6-13(12)17-10-11-9-15-8-7-14-11/h3-6,11,14H,2,7-10H2,1H3 |
InChI Key |
FFQISINOROBCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


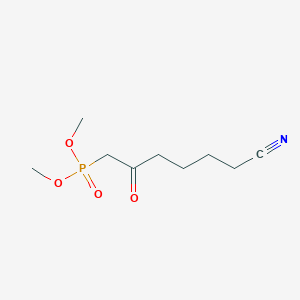
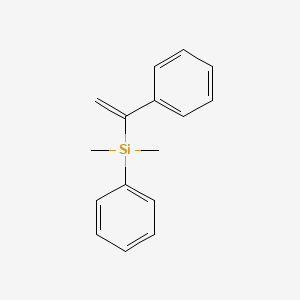
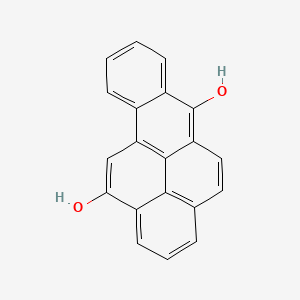
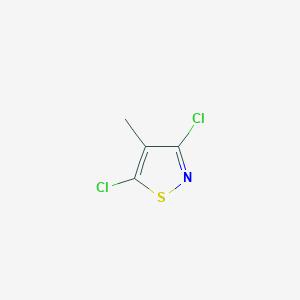
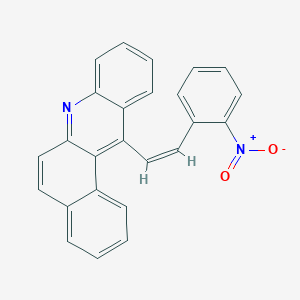
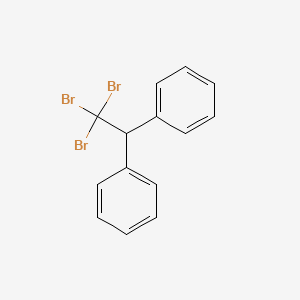
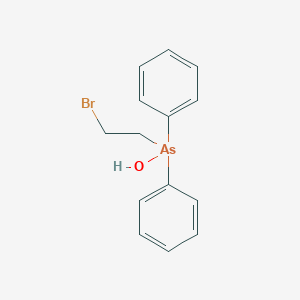
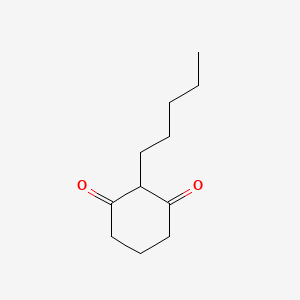
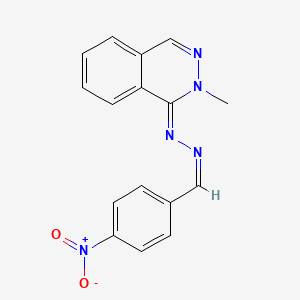
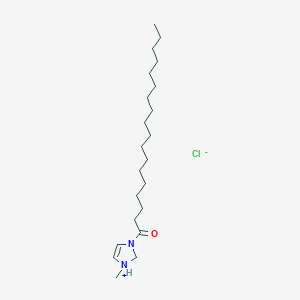
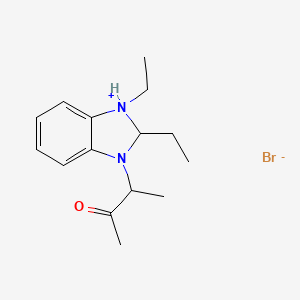

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)
